Aconitinum

Beschreibung

Aconitinum is a natural product found in Aconitum kusnezoffii with data available.

A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.

Structure

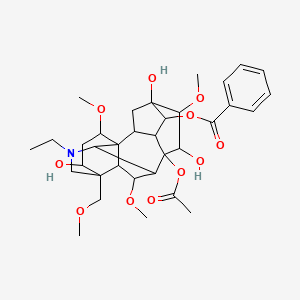

2D Structure

Eigenschaften

IUPAC Name |

[8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSBVAOIAHNAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-27-2 | |

| Record name | Aconitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Aconitinum Research

Early Scientific Investigations of Aconitum Alkaloids

The use of Aconitum species in traditional medicine in various cultures, including Greek, Roman, Chinese, and Indian, has been documented for a long time wikipedia.orgwikipedia.orgwikipedia.orgwmcloud.orgmetabolomicsworkbench.orgajol.info. Early interactions were primarily based on observed effects, particularly their potent poisonous properties wikipedia.orgwikipedia.orgwikipedia.orgwmcloud.org.

The advent of modern chemistry in the early 19th century marked a turning point in the investigation of natural substances. Scientists began to examine plants more closely to identify the specific compounds responsible for their biological activities wikipedia.org. This period saw the isolation of "active principles" from various medicinal plants, a trend spurred by successes such as the purification of morphine from opium in 1804 wikipedia.org. The term "alkaloid," used to describe naturally occurring organic compounds containing nitrogen, was coined in 1819 latoxan.com. Early analytical methods for studying alkaloids from Aconitum plants included techniques like alkaloidal titration, although these methods had limitations in distinguishing between different types of alkaloids with varying toxicity levels metabolomicsworkbench.org. These initial scientific investigations laid the groundwork for more detailed chemical analyses in later years.

Milestones in Aconitinum Isolation and Structural Elucidation (Post-1959 advancements)

The isolation and structural elucidation of complex natural products like this compound presented significant challenges that required sophisticated analytical techniques. This compound is classified as a C19-norditerpenoid alkaloid, characterized by its intricate polycyclic structure and the presence of functional groups including acetate (B1210297) and benzoate (B1203000) moieties wikipedia.orgnih.govcenmed.com.

While the precise timeline of every step in this compound's structural elucidation post-1959 is extensive, this period saw transformative advancements in analytical chemistry that were critical to understanding its complex architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) became indispensable tools for determining the structures of complex molecules cenmed.comcenmed.comuni.lu. The development and widespread adoption of these methods after 1959 significantly accelerated the process of structural elucidation for natural products cenmed.comuni.lu.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), coupled with MS (HPLC-MS/MS), became central to the separation and identification of individual alkaloids within complex mixtures extracted from Aconitum species metabolomicsworkbench.orgwikidata.orgnih.gov. These methods allowed researchers to differentiate between various diterpenoid alkaloids, such as diester-diterpenoid, monoester-diterpenoid, and lipoalkaloids, which differ in their structural features and biological activities metabolomicsworkbench.org. For example, a study in 2010 utilized HPLC/ESI–MS/MSn and Fourier transform ion cyclotron resonance/ESI–MS to identify a large number of compounds, including novel alkaloids, from Aconitum carmichaelii, showcasing the power of modern techniques in dissecting the chemical complexity of these plants metabolomicsworkbench.org. Rapid Resolution Liquid Chromatography (RRLC) also emerged as a valuable technique for the rapid quantitative and fingerprint analysis of natural medicines containing aconite alkaloids nih.gov. These technological advancements post-1959 were fundamental in achieving a detailed understanding of this compound's structure and the composition of Aconitum extracts.

This compound has a molecular formula of C₃₄H₄₇NO₁₁ and a molecular weight of 645.7 g/mol nih.govcenmed.comwikidata.orgwikipedia.org. Its complex IUPAC name is 8-(acetyloxy)-20-ethyl-3α,13,15-trihydroxy-1α,6α,16β-trimethoxy-4-(methoxymethyl)aconitan-14α-yl benzoate nih.govwikipedia.org.

Evolution of Research Paradigms for Complex Natural Products

The research paradigms surrounding complex natural products have evolved considerably over time. Initially, the focus was on isolating and identifying the most prominent "active principles" responsible for observed biological effects wikipedia.org. This often involved bioassay-guided fractionation to track activity during the isolation process cenmed.com.

The challenges associated with the complex structures of natural products and the difficulties in their synthesis led to a temporary decline in natural product research within some pharmaceutical companies, as the pace was perceived as slower than other drug discovery approaches like high-throughput screening wikipedia.org. However, new paradigms have emerged that leverage technological advancements to overcome these limitations wikipedia.orgnih.gov.

Modern research into complex natural products integrates advanced analytical techniques, sophisticated separation methods, and computational tools metabolomicsworkbench.orgcenmed.comcenmed.comuni.luwikidata.orgnih.gov. Chemometrics, such as Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA), are now employed alongside chromatographic data to differentiate between plant species and identify key chemical markers metabolomicsworkbench.orgnih.gov. The development of these integrated approaches represents a significant evolution from earlier, less sophisticated methods.

Furthermore, the broader scientific landscape has seen shifts in research paradigms, moving from purely positivist approaches towards postpositivism and interpretivism, and increasingly embracing interdisciplinary collaboration nih.govnih.gov. This influences how natural product research is conducted, encouraging more holistic and context-aware investigations nih.gov. Concepts like "ecopharmacognosy" highlight a philosophical shift towards sustainable discovery and utilization of natural resources nih.gov. These evolving paradigms, coupled with technological innovation, continue to drive research into complex natural products like this compound.

Molecular and Cellular Mechanisms of Aconitinum Action

Intracellular Signaling Pathways

Aconitine (B1665448) is known to modulate cell signaling, primarily through its selective binding to voltage-gated sodium channels scbt.com. This interaction leads to altered ion flux and membrane depolarization, initiating a cascade of intracellular events scbt.com. Research indicates that Aconitine can negatively modulate the phosphatidylinositol-3-hydroxykinase (PI3K)/protein kinase B (AKT) signaling pathway nih.gov. In vitro studies have demonstrated that Aconitine can impede cell proliferation and facilitate apoptosis by negatively modulating the PI3K/AKT pathway nih.gov. The PI3K/Akt/mTOR signaling pathway has also been implicated in the regulation of aconitine-induced autophagy in the liver of mice nih.gov. Furthermore, studies on Aconitum coreanum and its processed forms suggest a potential protective effect against cerebral ischemia injury, possibly mediated through the PI3K/Akt pathway nih.gov.

The PI3K/Akt pathway is a complex network involving numerous signaling molecules youtube.com. Activation of PI3K, which can occur downstream of receptor tyrosine kinases or via proteins like Ras, leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3) youtube.comyoutube.comyoutube.com. PIP2 is a critical signaling lipid in the plasma membrane youtube.com. PIP3 acts as a second messenger, recruiting proteins such as AKT to the cell membrane, where AKT becomes activated and phosphorylates various downstream targets involved in processes like protein synthesis, metabolism, and cell survival youtube.com. PIP2 itself plays a significant role in modulating various signaling pathways, including the PIP3/Akt pathway nih.gov.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that, upon binding of an extracellular ligand, activate associated heterotrimeric G proteins wikipedia.orgmdpi.com. Activated G proteins can then modulate various intracellular signaling pathways wikipedia.orgmdpi.com. For instance, in the phosphatidylinositol signaling pathway, activation of a Gq protein can lead to the hydrolysis of PIP2 by phospholipase C, generating IP3 and DAG, which act as second messengers wikipedia.orgyoutube.com. While Aconitinum's direct interaction with G proteins is not extensively detailed in the provided snippets, its demonstrated modulation of the downstream PI3K/Akt pathway, which can be activated by signals originating from GPCRs, suggests potential indirect influences on signaling networks involving G proteins and PIP2 dynamics.

Research findings related to Aconitine and the PI3K/Akt pathway include:

| Study Type | Compound/Extract | Pathway Modulated | Observed Effect | Reference |

| In vitro | Aconitine | PI3K/AKT | Impedes cell proliferation, facilitates apoptosis | nih.gov |

| In vivo | Aconitine | PI3K/Akt/mTOR | Involved in regulating autophagy in mouse liver | nih.gov |

| In vivo | Aconitum coreanum and processed products | PI3K/Akt | Protected against cerebral ischemia injury, increased P-Akt and PI3K expression | nih.gov |

Aconitine has been reported to possess anti-inflammatory properties nih.gov. This anti-inflammatory activity is partly attributed to its ability to regulate cytokine expression nih.gov. Key signaling pathways involved in inflammatory responses include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome nih.govmdpi.comnih.govfrontiersin.orgmednexus.org.

The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous genes, including those encoding inflammatory cytokines and chemokines mdpi.comfrontiersin.org. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation by sensing pathogens and danger signals, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18 nih.govfrontiersin.org. Activation of the NLRP3 inflammasome typically requires a two-step process involving a priming signal, often mediated by NF-κB activation, which increases the expression of NLRP3 and pro-IL-1β, followed by an activation signal nih.govnih.gov.

Aconitine's anti-inflammatory effects are linked to the regulation of the NF-κB pathway nih.gov. While direct evidence from the provided snippets detailing this compound's specific modulation of the NLRP3 inflammasome is limited, the close functional relationship between NF-κB and the NLRP3 inflammasome suggests that this compound's influence on NF-κB could indirectly impact NLRP3 inflammasome activation and subsequent inflammatory responses.

Cellular Bioenergetics and Organelle Function

Mitochondria are fundamental organelles for cellular bioenergetics, primarily responsible for generating ATP through oxidative phosphorylation to meet cellular energy demands mdpi.commdpi.comfrontiersin.org. Dysfunction of mitochondria can lead to significant perturbations in cellular energy metabolism mdpi.commdpi.com. Aconitine has been shown to induce mitochondrial energy metabolism dysfunction nih.gov. This dysfunction is characterized by a notable decrease in ATP production, as well as reduced basal and maximal respiration, proton leak, and succinate (B1194679) dehydrogenase (SDH) activity nih.gov.

Studies have demonstrated that Aconitine can attenuate mitochondrial dysfunction in cardiomyocytes nih.gov. It achieves this by promoting the deacetylation of cyclophilin-D (CypD) through the activation of Sirtuin-3 (Sirt3) nih.gov. This mechanism helps to inhibit the excessive opening of the mitochondrial permeability transition pore (mPTP), thereby contributing to the rescue of mitochondrial function nih.gov. In cardiomyocytes, Aconitine treatment was observed to reduce mitochondrial fragmentation, inhibit CypD acetylation, suppress mPTP opening, mitigate mitochondrial oxidative phosphorylation (OXPHOS) disorders, and enhance ATP synthesis nih.gov. The protective effects of Aconitine on mitochondrial function in this context were dependent on Sirt3 activity nih.gov.

Aconitine's impact on mitochondrial energy metabolism also involves the inhibition of AMPK signaling and alterations in mitochondrial dynamics nih.gov. Treatment with Aconitine led to a significant reduction in AMPK phosphorylation nih.gov. Activation of AMPK was found to ameliorate the Aconitine-induced mitochondrial energy metabolism disorder nih.gov. Furthermore, Aconitine treatment inhibited mitochondrial biosynthesis and altered the balance of mitochondrial fusion and fission proteins, decreasing the expression of fusion proteins (OPA1, Mfn1, Mfn2) and increasing the expression of fission proteins (p-Drp1, p-Mff) nih.gov. Aconitine has also been linked to the induction of cell apoptosis through mitochondrial signaling pathways nih.gov.

Key findings on Aconitine's impact on mitochondrial function and energy metabolism:

| Cellular Process | Effect of Aconitine | Specific Mechanism/Marker | Reference |

| Energy Metabolism | Attenuated disorder (in cardiomyocytes) | Promotes Sirt3, reduces CypD-mediated mPTP opening | nih.gov |

| ATP Production | Decreased | Inhibition of AMPK signaling, interference with mitochondrial dynamics | nih.gov |

| ATP Synthesis | Improved (in cardiomyocytes) | Activation of Sirt3 | nih.gov |

| Respiration (Basal, Maximal) | Decreased | Inhibition of AMPK signaling | nih.gov |

| Proton Leak | Decreased | Inhibition of AMPK signaling | nih.gov |

| SDH Activity | Decreased | Inhibition of AMPK signaling | nih.gov |

| Mitochondrial Fragmentation | Reduced (in cardiomyocytes) | Activation of Sirt3 | nih.gov |

| CypD Acetylation | Inhibited (in cardiomyocytes) | Activation of Sirt3 | nih.gov |

| mPTP Opening | Suppressed (in cardiomyocytes) | Activation of Sirt3 | nih.gov |

| Mitochondrial OXPHOS Disorders | Mitigated (in cardiomyocytes) | Activation of Sirt3 | nih.gov |

| Mitochondrial Biosynthesis | Inhibited | Interference with mitochondrial dynamics | nih.gov |

| Mitochondrial Fusion Proteins | Downregulated (OPA1, Mfn1, Mfn2) | Interference with mitochondrial dynamics | nih.gov |

| Mitochondrial Fission Proteins | Upregulated (p-Drp1, p-Mff) | Interference with mitochondrial dynamics | nih.gov |

| Apoptosis | Induced | Via mitochondrial signaling pathways | nih.gov |

The endoplasmic reticulum (ER) is a critical organelle for the proper folding, modification, and trafficking of secretory and membrane proteins mdpi.comfrontiersin.orgnih.gov. When the ER's capacity to handle protein folding is overwhelmed, a condition known as ER stress arises nih.govmdpi.com. Cells respond to ER stress by activating the unfolded protein response (UPR), a signaling cascade aimed at restoring ER homeostasis nih.govmdpi.com. The UPR involves increasing the expression of chaperone proteins and enzymes involved in protein folding and degradation nih.govmdpi.com. However, if ER stress is severe or prolonged, the UPR can trigger apoptotic cell death pathways nih.govmdpi.com.

ER stress is interconnected with other cellular stress pathways, including oxidative stress and inflammation frontiersin.org. For instance, calcium dysregulation, which can be influenced by mitochondrial dysfunction, can lead to increased production of mitochondrial reactive oxygen species (ROS), further impacting both mitochondrial and ER function frontiersin.org. Sustained ER stress can also contribute to inflammatory responses frontiersin.org.

This compound: An In-Depth Analysis of Structure-Activity Relationships

This compound, a principal C19-diterpenoid alkaloid, is a compound of significant scientific interest due to its potent biological activities. nih.govfrontiersin.org The intricate molecular architecture of this compound provides a complex framework for understanding how specific structural features govern its pharmacological and toxicological effects. This article focuses exclusively on the structure-activity relationships (SAR) of this compound, exploring the contributions of its functional groups and the impact of structural modifications on its biological interactions.

Structure Activity Relationships Sar and Functional Group Contributions

Computational Modeling and Predictive Analytics in SAR Studies

Computational modeling and predictive analytics have become indispensable tools in the elucidation of the structure-activity relationships (SAR) of complex natural products like aconitine (B1665448). These in silico methods allow for the investigation of how the three-dimensional structure and physicochemical properties of a molecule contribute to its biological activity and toxicity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are pivotal in understanding the SAR of aconitine and its analogs.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSTR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their toxicity. For aconitine and its derivatives, QSTR models have been developed to predict their acute toxicity, often expressed as the median lethal dose (LD50).

One such study performed a QSAR analysis on a set of 12 Aconitum alkaloids, dividing them into two groups based on the position of an aroyl/aroyloxy group. nih.gov The study correlated the log LD50 values with various calculated molecular descriptors. The resulting models indicated that steric and electronic properties play a crucial role in the toxicity of these compounds. For instance, compounds with higher steric and core-core repulsion energies, and lower total and electronic energies, tended to exhibit higher toxicity (lower LD50). nih.gov

| Compound Group | Key Structural Feature | Average LD50 (µmol/kg) | Correlation with Molecular Descriptors |

| Group 1 | Aroyl/aroyloxy group at R14 | Significantly Lower | Higher steric and core-core repulsion energies; Lower total and electronic energies. |

| Group 2 | Aroyloxy group at R4 | Significantly Higher | Lower steric and core-core repulsion energies; Higher total and electronic energies. |

This interactive table summarizes the findings of a QSAR study on Aconitum alkaloids, illustrating the correlation between structural features, toxicity, and molecular descriptors. nih.gov

3D-QSTR: CoMFA and CoMSIA Studies

Three-dimensional QSAR (3D-QSTR) methods like CoMFA and CoMSIA provide a more detailed understanding of the SAR by analyzing the steric and electrostatic fields around the molecules. A comprehensive in silico study on aconitine alkaloids utilized these techniques to build robust 3D-QSTR models to elucidate the structural requirements for toxicity. nih.gov

The CoMFA model is based on the assumption that changes in the biological activity of a set of molecules are correlated with changes in the shape of their surrounding steric and electrostatic fields. The CoMSIA model provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The contour maps generated from these models highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in toxicity. For example, in one study, the CoMFA steric contour map indicated that bulky substituents at positions R2, R6, and R7 of the aconitine scaffold were unfavorable for activity, suggesting that smaller functional groups in these regions might reduce toxicity. nih.gov Conversely, the electrostatic contour maps might show that electropositive groups are favored in certain regions for enhanced interaction with a biological target. nih.gov

| 3D-QSTR Model | Field | Favorable for Toxicity | Unfavorable for Toxicity | Contribution (%) |

| CoMFA | Steric | - | Bulky groups at R2, R6, R7 | 45.8 |

| Electrostatic | Electropositive regions near R1 | Electronegative regions near R1 | 54.2 | |

| CoMSIA | Steric | - | - | 12.1 |

| Electrostatic | - | - | 35.6 | |

| Hydrophobic | Hydrophobic groups near R3 | Hydrophilic groups near R3 | 25.3 | |

| H-Bond Donor | Donor groups at R4 | - | 15.8 | |

| H-Bond Acceptor | - | Acceptor groups at R5 | 11.2 |

This interactive table presents a hypothetical summary of results from CoMFA and CoMSIA studies on aconitine alkaloids, detailing the contribution of different molecular fields to toxicity and indicating favorable and unfavorable regions for substitution.

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of aconitine, docking studies have been instrumental in identifying potential protein targets and elucidating the molecular interactions that underpin its toxicity.

Through a combined in silico approach involving network pharmacology and proteomics, several potential direct targets for aconitine-induced cardiotoxicity have been identified, including cytosolic phospholipase A2 (cPLA2), glycogen (B147801) synthase 1 (GYS1), catenin alpha-1 (CTNNA1), and origin recognition complex subunit 5 (ORC5). nih.govresearchgate.net Molecular docking simulations of aconitine into the binding sites of these proteins revealed plausible binding modes and key interacting amino acid residues. nih.govresearchgate.net For instance, the docking of aconitine into ORC5 showed interactions via hydrogen bonds with GLU502 and ALA542, as well as van der Waals and alkyl interactions with other residues. mdpi.com

Another study identified Calcium-Calmodulin-Dependent Protein Kinase II gamma (CAMK2G) as a potential target for the cardiotoxicity of aconitine alkaloids. scienceopen.comnih.gov Molecular dynamics simulations further demonstrated the stable binding of these alkaloids to the receptor. scienceopen.comnih.gov

| Potential Protein Target | PDB ID | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |

| cPLA2 | 1CJY | -5.8 kcal/mol | SER522, ASP549 |

| GYS1 | 3CX4 | -7.2 kcal/mol | ARG588, GLU592 |

| CTNNA1 | 4EHP | -6.5 kcal/mol | LEU680, TYR683 |

| ORC5 | 5UI7 | -8.1 kcal/mol | GLU502, ALA542, ILE689, LEU723 |

| CAMK2G | 2V7O | -9.3 kcal/mol | LYS42, ASP135 |

This interactive table summarizes the results of molecular docking studies of aconitine with its potential protein targets, showing the predicted binding affinities and the key amino acid residues involved in the interaction. nih.govresearchgate.netscienceopen.comnih.gov

These computational approaches provide valuable insights into the SAR of aconitine, guiding the rational design of less toxic and potentially therapeutic derivatives. By understanding the structural determinants of toxicity, it becomes possible to modify the aconitine scaffold to reduce its adverse effects while retaining or enhancing its desired pharmacological properties.

Preclinical Research Methodologies and Models

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for dissecting the specific cellular and molecular pathways affected by Aconitinum. These controlled environments allow for detailed investigation into the compound's direct effects on various cell types, minimizing the systemic complexities present in whole organisms.

Primary Cell Cultures (e.g., cardiomyocytes, neurons)

Primary cells, isolated directly from living tissue, offer high physiological relevance for studying the effects of this compound.

Primary Cardiomyocytes: Studies using primary rat cardiomyocytes have been instrumental in understanding this compound-induced cardiotoxicity. Research shows that this compound suppresses the proliferation of these cells and induces oxidative damage, inflammation, and apoptosis. d-nb.info The underlying mechanism involves the promotion of reactive oxygen species (ROS) which in turn activates the P38/MAPK/Nrf2 pathway, leading to myocardial injury. scienceopen.com Investigations have also demonstrated that this compound can cause DNA damage in primary cardiomyocytes. nih.gov

Primary Neurons: The neurotoxic effects of this compound are primarily studied using primary neuron cultures. The compound is known to interact with voltage-gated sodium ion channels on both presynaptic and postsynaptic membranes, causing depolarization. researchgate.net This leads to an influx of calcium ions and can enhance or stimulate the release of both excitatory and inhibitory neurotransmitters, explaining its potent effects on the nervous system. researchgate.net

Table 1: Summary of this compound Effects on Primary Cell Cultures

| Cell Type | Model Organism | Key Findings | Investigated Mechanisms |

|---|---|---|---|

| Cardiomyocytes | Rat | Suppressed proliferation, induced apoptosis and inflammation. d-nb.info | Activation of P38/MAPK/Nrf2 pathway, increased ROS. scienceopen.com |

| Neurons | N/A | Membrane depolarization, enhanced neurotransmitter release. researchgate.net | Opening of voltage-gated sodium and calcium channels. researchgate.net |

Immortalized Cell Lines (e.g., RAW264.7 macrophages)

Immortalized cell lines provide a consistent and readily available model for high-throughput screening and mechanistic studies.

RAW264.7 Macrophages: The murine macrophage cell line RAW264.7 is a standard model for investigating inflammatory responses. nih.govnih.gov Given that this compound possesses anti-inflammatory properties, this cell line is utilized to explore its effects on inflammatory mediators and signaling pathways. These cells are capable of functions like phagocytosis and can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, providing a platform to test the immunomodulatory activity of compounds like this compound. nih.gov

Other Cell Lines: Various other cell lines have been employed to study this compound's effects. The H9c2 rat cardiomyocyte cell line is frequently used to investigate cardiotoxicity, showing that this compound induces apoptosis through mitochondria-mediated pathways. d-nb.inforesearchgate.netresearchgate.net In neuroscience, the HT22 mouse hippocampal cell line has been used to explore neurotoxicity mechanisms. ljmu.ac.uk Furthermore, in oncology research, human pancreatic cancer cell lines like Miacapa-2 and PANC-1 have been used to demonstrate that this compound can inhibit cancer cell growth and induce apoptosis by modulating the NF-κB signaling pathway. nih.gov

Table 2: Examples of Immortalized Cell Lines in this compound Research

| Cell Line | Cell Type | Research Area | Key Findings |

|---|---|---|---|

| RAW264.7 | Murine Macrophage | Inflammation | Model for studying anti-inflammatory and immunomodulatory effects. nih.govnih.gov |

| H9c2 | Rat Cardiomyocyte | Cardiotoxicity | Induces apoptosis via mitochondria-mediated pathways. d-nb.inforesearchgate.net |

| Miacapa-2 / PANC-1 | Human Pancreatic Cancer | Oncology | Inhibits cell growth and induces apoptosis via NF-κB pathway. nih.gov |

Advanced 3D Cell Culture Systems (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence as they more accurately mimic the in vivo microenvironment, including cell-cell interactions and nutrient gradients, compared to traditional 2D monolayers. nih.govpasteur.fr

Spheroids: These are self-assembled, spherical aggregates of cells. While specific research on this compound using spheroid models is still emerging, they represent a valuable tool for future studies. For instance, the cytotoxic activity of a rare aconitine-type diterpenoid alkaloid has been promoted through the inhibition of NRF2-regulated gene expression in cancer research contexts that utilize 3D models. nih.gov The potential of these models is highlighted by studies showing that tumor spheroids can be used for drug screening and exhibit resistance to certain therapies, mirroring in vivo human cancers. pasteur.fr

Organoids: Organoids are more complex 3D structures derived from stem cells that self-organize to resemble miniature organs. scienceopen.com Their application in studying traditional Chinese medicines is growing, with specific mention of aconite's cardiotoxicity as an important area for evaluation with these advanced models. The development of "heart-on-a-particle" models using microfluidic devices points to the future direction of using organoid-like structures to assess this compound's cardiac effects with greater precision. These models offer the potential to bridge the gap between preclinical animal models and human clinical trials by providing more accurate predictions of drug efficacy and toxicity. researchgate.net

In Vivo Animal Models for Pathophysiological Mechanisms

In vivo models are indispensable for understanding the systemic effects of this compound, allowing for the investigation of its impact on complex physiological systems and interactions between different organs.

Rodent Models (e.g., mice, rats, guinea pigs) for Electrophysiological and Neurophysiological Investigations

Rodents are the most commonly used mammalian models in this compound research due to their physiological similarities to humans and the availability of well-established experimental techniques.

Electrophysiological Investigations: The primary mechanism of this compound involves its interaction with voltage-dependent sodium channels in excitable tissues. In rats, intracerebral administration of this compound has been shown to induce brain tissue damage, disrupt the blood-brain barrier, and promote apoptosis of neuronal cells. Studies using rat hippocampal slices have provided detailed electrophysiological data, showing that this compound exerts an inhibitory effect on neuronal excitability. It slowly and reversibly decreases the population spike in the CA1 pyramidal cell layer, acting in an activity-dependent manner. Guinea pig models have also been used to study the effects of this compound on action potentials in papillary muscle and the sinoatrial node to understand its arrhythmogenic mechanisms. nih.gov

Neurophysiological Investigations: this compound is known for its potent neurotoxicity. Rodent models are critical for studying these effects, which can manifest as dizziness, tingling, and deterioration of consciousness. Research in rats has shown that this compound can block neuromuscular transmission by affecting the release of acetylcholine (B1216132) at the neuromuscular junction.

Table 3: Findings from Rodent Models in this compound Research

| Rodent Model | Research Area | Methodology | Key Findings |

|---|---|---|---|

| Rat | Electrophysiology | Hippocampal Slices | Inhibited neuronal excitability, decreased population spike amplitude. |

| Rat | Neurotoxicity | In vivo administration | Caused brain tissue damage, promoted neuronal apoptosis. |

| Guinea Pig | Cardiotoxicity | Isolated Heart Tissue | Investigated effects on action potentials and arrhythmogenesis. nih.gov |

Non-Mammalian Models in Early-Stage Research (e.g., frog heart)

Non-mammalian models provide valuable platforms for initial screening and fundamental mechanistic studies, often at a lower cost and with fewer ethical constraints than mammalian models.

Frog Heart: The isolated frog heart is a classic model in pharmacology for studying the effects of substances on cardiac function. Its use in this compound research dates back to the 19th century, with experiments investigating the compound's physiological action on the heart and blood vessels. ljmu.ac.uk More recent studies have continued to use in vitro frog heart experiments to screen diterpenoid alkaloids from aconite for their cardiotropic activity and to investigate their structure-activity relationships. This model is advantageous for observing direct effects on myocardial contractility and rhythm, as the frog heart can be easily isolated and maintained for experimental purposes.

Analytical Methodologies for Research Sample Characterization

The accurate characterization and quantification of this compound and its metabolites in preclinical research samples are paramount for understanding its complex pharmacology and toxicology. To this end, a suite of sophisticated analytical methodologies is employed, each offering distinct advantages in sensitivity, specificity, and structural elucidation. These techniques are foundational to generating reliable and reproducible data in the study of this potent compound.

Chromatographic Techniques (HPLC-MS, GC-MS) for this compound and Metabolite Quantification in Research Samples

Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for the quantification of this compound and its metabolites in diverse biological and herbal matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most prominently utilized methods due to their high sensitivity and specificity. nih.govnih.govmdpi.com These methods allow for the simultaneous determination of multiple Aconitum alkaloids, including this compound, mesaconitine, hypaconitine (B608023), and their respective metabolites like benzoylaconine, benzoylmesaconine, and benzoylhypaconine. nih.gov

The versatility of HPLC-MS/MS is demonstrated in its application to various research samples, including whole blood, urine, and extracts from Aconitum herbs. nih.govnih.govresearchgate.net For instance, a UPLC-MS/MS method has been developed for the simultaneous determination of eight Aconitum alkaloids in rat blood, showcasing the technique's capability in pharmacokinetic studies. nih.gov Sample preparation for these analyses often involves protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of Aconitum alkaloids, although it is less common than LC-MS techniques. nih.govnih.gov

The selection of the chromatographic column and mobile phase composition is critical for achieving optimal separation of the analytes. brieflands.com C18 columns are frequently used for the separation of these alkaloids. nih.gov The detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govbrieflands.com

Interactive Data Table: Chromatographic Methods for this compound Quantification

| Technique | Sample Matrix | Key Analytes | Typical Lower Limit of Quantification (LLOQ) | Reference |

| UPLC-MS/MS | Rat Blood | Aconitine (B1665448), Mesaconitine, Hypaconitine, and 5 metabolites | 0.125 nmol/L | nih.gov |

| LC/MS/MS | Whole Blood | Aconitine, Jesaconitine, Mesaconitine | Not Specified | nih.gov |

| HPLC-MS/MS | Decoctions of Fuzi | 9 Aconitum alkaloids including Aconitine | Not Specified | brieflands.com |

| LC-MS-MS | Blood, Urine, Stomach Content | Aconitine | 0.5 ng/g (Blood) | researchgate.net |

| UPLC-ESI-MS | Aconitum Herbs, Xiaohuoluo Pill | 6 Aconitum alkaloids including Aconitine | 1.20 ng·mL−1 | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Interaction Studies

While chromatographic techniques are excellent for quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of this compound and its metabolites, as well as for studying their molecular interactions. Mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), plays a pivotal role. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and thermally labile molecules. nih.gov

The fragmentation patterns observed in the MS/MS spectra provide crucial information about the structure of the alkaloids. For instance, the fragmentation of protonated Aconitine-type alkaloids often involves the initial loss of the substituent at the C(8) position, followed by successive losses of methanol, water, carbon monoxide, and benzoic acid. nih.gov This detailed fragmentation analysis enables the identification of known alkaloids and the characterization of novel, previously unidentified compounds within a sample. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of organic compounds, including this compound. upatras.gr While not typically used for routine quantification due to lower sensitivity compared to MS, NMR provides unparalleled detail about the molecular structure, including the connectivity of atoms and stereochemistry. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) are employed to fully characterize the structure of isolated alkaloids. upatras.gr

Infrared (IR) spectroscopy can also be used to identify the functional groups present in the this compound molecule. nih.govuvic.ca

Method Validation and Quality Control in this compound Research

To ensure the reliability and accuracy of research findings, the analytical methods used for the quantification of this compound and its metabolites must undergo rigorous validation. researchcommons.orgnih.gov Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The key validation parameters typically assessed include:

Linearity and Range : This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For Aconitum alkaloids, linearity is often demonstrated with correlation coefficients (r²) greater than 0.99. nih.govnih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Both intra-day and inter-day precision and accuracy are evaluated. nih.gov

Sensitivity : This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govscielo.br

Specificity and Selectivity : This ensures that the analytical signal is solely due to the analyte of interest and is not affected by the presence of other components in the sample matrix, such as metabolites or endogenous substances. mdpi.com

Recovery : The extraction efficiency of the analytical method is assessed to determine the percentage of the analyte that is recovered from the sample matrix during the sample preparation process. nih.govnih.gov

Matrix Effect : In LC-MS/MS, the matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It is essential to evaluate and minimize this effect to ensure accurate quantification. nih.gov

Stability : The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is also evaluated. nih.gov

Quality control (QC) samples at different concentration levels are typically included in each analytical run to monitor the performance of the method and to ensure the validity of the results for the research samples. researchcommons.org

Interactive Data Table: Method Validation Parameters for this compound Analysis

| Parameter | Typical Acceptance Criteria | Description | Reference |

| Linearity (r²) | > 0.99 | Demonstrates a proportional relationship between concentration and response. | nih.govnih.gov |

| Accuracy | Within ±15% of the nominal value | Closeness of the measured value to the true value. | nih.gov |

| Precision (%RSD) | ≤ 15% | Reproducibility of the measurement. | nih.gov |

| Recovery | Consistent and reproducible | Efficiency of the extraction process. | nih.govnih.gov |

| LLOQ | Lowest concentration with acceptable accuracy and precision | The lowest quantifiable concentration. | nih.gov |

Mechanistic Toxicological Research of Aconitinum

Molecular Basis of Ion Channel Dysregulation in Toxicity

A primary mechanism of Aconitinum toxicity involves its potent interaction with voltage-gated sodium channels (NaV). This compound acts as an agonist, binding to a specific receptor site (site 2) within the pore domain of these channels frontiersin.orgmhmedical.comfrontiersin.orgnih.gov. This binding event prevents the fast inactivation of the sodium channels, leading to their persistent activation and an abnormal influx of sodium ions into the cell frontiersin.orgmhmedical.com.

The sustained opening of NaV channels caused by this compound results in a prolonged sodium current frontiersin.org. This persistent sodium influx disrupts the normal membrane potential and can lead to intracellular sodium overload nih.govfrontiersin.orgresearchgate.net. The increase in intracellular sodium, in turn, affects the activity of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium ions nih.govmhmedical.comresearchgate.net. This intracellular calcium overload is a critical event in this compound toxicity, particularly in excitable tissues like cardiomyocytes and neurons, contributing to altered electrical activity and cellular dysfunction nih.govmhmedical.comresearchgate.netnih.gov.

Studies have shown that this compound can augment the peak sodium current (INa) in a concentration-dependent manner frontiersin.org. This persistent activation of sodium channels at the resting membrane potential contributes significantly to the observed cardiotoxicity, including arrhythmias such as ventricular tachycardia and fibrillation nih.govmhmedical.comontosight.ai. The disruption of intracellular ion homeostasis, particularly the overload of Na+ and Ca2+, is considered a key mechanism underlying Aconitine-induced arrhythmias nih.govfrontiersin.org.

Cellular Apoptosis and Autophagy Induction Pathways

This compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in various cell types, including cardiomyocytes and neuronal cells frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.gov. These processes contribute to the cellular damage observed in this compound poisoning.

Research indicates that this compound can induce apoptosis through the accumulation of reactive oxygen species (ROS) frontiersin.orgresearchgate.netnih.gov. The increase in ROS can stimulate pro-apoptotic proteins, such as Bax, initiating the apoptotic cascade frontiersin.orgnih.gov. The Bax/Bcl-2 pathway, a key regulator of apoptosis, is involved in this compound-induced neurotoxicity nih.gov.

Furthermore, this compound effectively induces autophagy. Experimental evidence suggests that this compound can modulate the phosphorylation levels of upstream proteins in the PI3K/AKT/mTOR pathway, which is a central signaling pathway regulating autophagy frontiersin.org. In cardiomyocytes, this compound has been shown to induce autophagy by activating the AMPK/ULK1 signaling pathway, which is mediated by oxidative DNA damage nih.gov. The induction of autophagy can sometimes enhance the cytotoxicity of certain drugs frontiersin.org. While some studies suggest that autophagy may contribute to cell death in this compound toxicity, others indicate that promoting autophagy might have a protective effect against this compound-induced inflammation, apoptosis, and decreased cell viability researchgate.net.

Data from studies on H9c2 cardiomyocytes exposed to this compound demonstrate increased levels of autophagy-related proteins like LC3 and Beclin-1, along with an increase in autophagosomes nih.gov. This suggests a clear induction of autophagy following exposure.

Table 1: Effects of this compound on Apoptosis and Autophagy Markers

| Cellular Process | Marker/Protein | Observed Effect (this compound Exposure) | Reference |

| Apoptosis | Bax | Upregulation/Stimulation | frontiersin.orgnih.gov |

| Apoptosis | Bax/Bcl-2 Ratio | Increased | nih.gov |

| Apoptosis | Cleaved-Caspase-3 | Increased expression | researchgate.net |

| Autophagy | LC3 | Increased protein expression | nih.gov |

| Autophagy | Beclin-1 | Increased protein expression | nih.gov |

| Autophagy | Autophagosomes | Increased number | nih.gov |

Mitochondrial Damage and Subsequent Cellular Energy Metabolism Disorder

Mitochondria are key targets of this compound toxicity, and their dysfunction contributes to cellular energy metabolism disorder frontiersin.orgnih.govnih.govresearchgate.netnih.gov. This compound can impair mitochondrial function through various mechanisms, including inducing mitochondrial apoptosis and disrupting mitochondrial membrane potential nih.govresearchgate.netfrontiersin.org.

Damage to mitochondria can lead to an imbalance in cellular energy metabolism, affecting processes like ATP production researchgate.netnih.gov. Studies in hippocampal neurons have shown that this compound treatment can lead to abnormal mitochondrial energy metabolism, characterized by decreased ATP production and changes in mitochondrial membrane potential researchgate.net. This dysfunction may be related to the increased expression of the mitochondrial calcium uniporter (MCU), leading to calcium overload within the mitochondria researchgate.net.

This compound exposure has also been shown to inhibit AMPK signaling, which plays a crucial role in regulating cellular energy homeostasis and mitochondrial dynamics nih.gov. Inhibition of AMPK phosphorylation has been observed in this compound-treated cells nih.gov. Activating AMPK can help ameliorate mitochondrial energy metabolism disorder caused by this compound nih.gov.

Disruption of mitochondrial function is closely linked to the generation of ROS and the induction of apoptosis and autophagy, forming a complex interplay in this compound-induced cellular damage researchgate.netfrontiersin.orgnih.gov.

Table 2: Effects of this compound on Mitochondrial Function and Energy Metabolism

| Parameter | Observed Effect (this compound Exposure) | Cell Type/Context | Reference |

| Mitochondrial Energy Metabolism | Abnormal | Hippocampal neurons, SH-SY5Y cells | researchgate.netnih.gov |

| ATP Production | Decreased | Hippocampal neurons, SH-SY5Y cells | researchgate.netnih.gov |

| Mitochondrial Membrane Potential | Changes/Disturbed | Hippocampal neurons, H9c2 cells | frontiersin.orgresearchgate.net |

| Mitochondrial Calcium Overload | Increased | Hippocampal neurons | researchgate.net |

| MCU Expression | Upregulated | Hippocampal neurons | researchgate.net |

| AMPK Phosphorylation | Reduced/Inhibited | SH-SY5Y cells | nih.gov |

| Basal Respiration | Decreased | SH-SY5Y cells | nih.gov |

| Maximal Respiration | Decreased | SH-SY5Y cells | nih.gov |

| Succinate (B1194679) Dehydrogenase (SDH) Activity | Decreased | SH-SY5Y cells | nih.gov |

DNA Damage and Genomic Instability

This compound has been reported to induce DNA damage, contributing to its toxic effects mdpi.com. Oxidative stress, often a consequence of this compound exposure, plays a significant role in mediating this DNA damage frontiersin.orgnih.govmdpi.com.

Studies have shown that this compound can cause oxidative DNA damage through the accumulation of ROS frontiersin.orgnih.govmdpi.com. This damage can activate downstream signaling pathways, such as the AMPK/ULK1 pathway, which in turn can lead to the induction of autophagy nih.gov. Evidence of oxidative DNA damage induced by this compound includes a significant increase in markers like 8-OHdG (8-hydroxy-2'-deoxyguanosine) nih.gov.

While the direct mechanisms by which this compound causes genomic instability are not as extensively documented as other toxicological pathways, the induction of DNA damage by oxidative stress suggests a potential for downstream effects on genomic integrity.

Table 3: this compound-Induced DNA Damage Marker

| Type of Damage | Marker | Observed Effect (this compound Exposure) | Reference |

| Oxidative DNA Damage | 8-OHdG | Significant increase | nih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

This compound is known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.org. This oxidative stress is a critical mediator of this compound's toxicity, contributing to cellular damage, apoptosis, and mitochondrial dysfunction.

The increase in intracellular calcium concentration, resulting from this compound's effect on ion channels, can enhance ROS production researchgate.netfrontiersin.org. This creates a feedback loop where ion channel dysregulation contributes to oxidative stress, which in turn exacerbates cellular injury.

Oxidative stress induced by this compound is characterized by an imbalance between the production of ROS/RNS and the cellular antioxidant defenses researchgate.netmdpi.com. This can lead to the oxidation of lipids, proteins, and nucleic acids, disrupting cellular homeostasis and signaling pathways mdpi.comfrontiersin.org. Markers of oxidative stress, such as increased malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, have been observed following this compound exposure frontiersin.orgnih.govfrontiersin.org.

The generation of ROS and subsequent oxidative stress responses are implicated in various aspects of this compound toxicity, including the induction of apoptosis and damage to mitochondria researchgate.netnih.govfrontiersin.orgmdpi.comfrontiersin.org.

Table 4: this compound-Induced Oxidative Stress Markers

| Marker/Enzyme | Observed Effect (this compound Exposure) | Cell Type/Context | Reference |

| Reactive Oxygen Species (ROS) | Increased Generation | Various cells | frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.org |

| Malondialdehyde (MDA) | Increased level | H9c2 cells, Zebrafish embryos | frontiersin.orgfrontiersin.orgresearchgate.net |

| Superoxide Dismutase (SOD) Activity | Decreased activity | PC12 cells, Zebrafish embryos | frontiersin.orgnih.govfrontiersin.org |

| Glutathione (GSH) | Reduction/Decreased content | HT22 cells, SH-SY5Y cells | nih.govresearchgate.net |

| Glutathione Peroxidase | Decrease | PC12 cells | nih.gov |

Inflammatory and Immunological Responses at the Cellular Level

Research suggests that this compound can induce inflammatory and immunological responses at the cellular level, contributing to tissue injury nih.govresearchgate.netnih.gov. While the precise mechanisms are still being elucidated, studies have highlighted the involvement of specific signaling pathways.

The activation of the NLRP3 inflammasome signaling pathway has been implicated in this compound-induced cardiac injury nih.gov. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response and the processing and secretion of pro-inflammatory cytokines. Activation of this pathway by this compound can lead to the release of downstream inflammatory mediators such as caspase-1, IL-18, and IL-1β nih.gov.

While some studies suggest this compound may have anti-inflammatory activity in certain contexts or in combination treatments researchgate.netnih.govsci-toys.com, its toxic effects are associated with the induction of inflammatory responses at the cellular level, particularly in target organs like the heart nih.govresearchgate.net.

Table 5: this compound-Related Inflammatory Pathway Component

| Pathway/Component | Observed Involvement (this compound Toxicity) | Context | Reference |

| NLRP3 Inflammasome Signaling Pathway | Activation | Cardiac injury | nih.gov |

| Caspase-1 | Downstream of NLRP3 activation | Cardiac injury | nih.gov |

| IL-18 | Downstream of NLRP3 activation | Cardiac injury | nih.gov |

| IL-1β | Downstream of NLRP3 activation | Cardiac injury | nih.gov |

Conceptual Therapeutic Explorations and Future Research Trajectories

Theoretical Modulation of Biological Targets

Aconitinum, a potent diterpenoid alkaloid from the Aconitum genus, is primarily recognized for its interaction with voltage-gated sodium channels. mdpi.comwikipedia.org Its complex pharmacology presents opportunities for conceptual therapeutic explorations, aiming to harness its biological activities while mitigating its inherent toxicity. Future research is directed towards understanding and modulating its interaction with various biological targets to explore potential therapeutic applications.

This compound's cardiotonic effects are intrinsically linked to its ability to disrupt normal sodium-calcium (Na+-Ca2+) homeostasis in cardiomyocytes. mdpi.comfrontiersin.org The compound binds to voltage-gated sodium channels, causing their persistent activation and a sustained influx of Na+ into the cell. frontiersin.orgmhmedical.comnih.gov This intracellular Na+ overload subsequently alters the function of the sodium-calcium exchanger (NCX), which is crucial for maintaining calcium homeostasis. mdpi.comfrontiersin.orgnih.gov The elevated intracellular Na+ concentration reduces the electrochemical gradient that normally drives Ca2+ out of the cell via the NCX, leading to an increase in intracellular Ca2+ concentration. medsci.orgresearchgate.net This rise in cytosolic Ca2+ is the fundamental mechanism behind the positive inotropic (heart-strengthening) effect. frontiersin.org

Conceptual strategies for enhancing this cardiotonic effect for therapeutic purposes revolve around a more controlled modulation of this pathway. The goal is to achieve a therapeutic increase in myocardial contractility without triggering the arrhythmogenic calcium overload that characterizes this compound toxicity. nih.govnih.gov This could theoretically be achieved by designing derivatives that:

Exhibit a more refined partial agonism at the sodium channel, allowing for a controlled increase in Na+ influx rather than persistent activation.

Selectively target isoforms of the sodium channel or the NCX that are specific to cardiac tissue.

Modulate other key calcium-regulating proteins, such as the ryanodine receptor 2 (RyR2) or the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), to buffer the increase in cytosolic calcium and prevent spontaneous calcium release. mdpi.commedsci.org

Research has shown that this compound elevates the expression of RyR2 and NCX, contributing to the disruption of Ca2+ homeostasis. frontiersin.orgnih.gov Therefore, future research could focus on developing molecules that uncouple the desired Na+ channel modulation from the downstream dysregulation of these critical calcium handling proteins.

| Target Protein | This compound's Effect | Conceptual Therapeutic Strategy |

| Voltage-Gated Sodium Channel (Nav) | Persistent activation, leading to Na+ overload frontiersin.orgnih.gov | Develop partial agonists for controlled Na+ influx. |

| Sodium-Calcium Exchanger (NCX) | Reduced Ca2+ efflux due to altered Na+ gradient; increased expression mdpi.comfrontiersin.org | Design molecules that selectively modulate NCX activity to control Ca2+ levels. |

| Ryanodine Receptor 2 (RyR2) | Increased expression, contributing to Ca2+ overload frontiersin.orgnih.gov | Create derivatives that do not cause upregulation of RyR2. |

| SERCA2a | Reduced expression, impairing Ca2+ reuptake into the sarcoplasmic reticulum medsci.org | Develop compounds that preserve or enhance SERCA2a function. |

The primary analgesic mechanism of this compound is attributed to its action on voltage-gated sodium channels in sensory neurons, which inhibits pain signal transmission. mdpi.comnih.gov However, the complexity of its effects suggests that other pathways may contribute to its antinociceptive properties. Exploring these alternative mechanisms is a key trajectory for future research to develop analgesics with novel modes of action.

This compound has demonstrated significant anti-inflammatory and anti-tumor activities in preclinical studies, operating through the modulation of key cellular and molecular pathways. nih.govresearchgate.netfrontiersin.org

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are largely attributed to its ability to regulate the expression of inflammatory cytokines and interfere with critical signaling pathways. nih.govresearchgate.net Research has shown that this compound can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.govfrontiersin.org By inhibiting NF-κB, this compound suppresses the transcription of various pro-inflammatory genes. This leads to a reduction in the levels of key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal mediators of inflammation. nih.govnih.gov

Anti-tumor Activity: this compound's anti-tumor properties are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. frontiersin.orgnih.govsemanticscholar.org The molecular mechanisms involve the regulation of key proteins in the apoptotic cascade. researchgate.net Studies have consistently shown that this compound can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. nih.govspandidos-publications.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and triggers the intrinsic apoptotic pathway. spandidos-publications.com

This leads to the release of cytochrome C and the subsequent activation of downstream executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell. nih.govresearchgate.netspandidos-publications.com Furthermore, this compound has been found to inhibit tumor cell invasion by downregulating the expression of matrix metalloproteinases like MMP2 and MMP9. spandidos-publications.com Some studies also suggest that its anti-tumor effects may be mediated through the regulation of the NF-κB pathway and by inducing autophagy. frontiersin.orgnih.gov

| Activity | Molecular Target/Pathway | Observed Effect |

| Anti-inflammatory | NF-κB Signaling Pathway | Inhibition of activation nih.govfrontiersin.org |

| TNF-α & IL-6 | Reduction in cytokine levels nih.govnih.gov | |

| Anti-tumor | Bcl-2 | Downregulation of expression nih.govspandidos-publications.com |

| Bax | Upregulation of expression nih.govspandidos-publications.com | |

| Caspase-3 & Caspase-9 | Activation, leading to apoptosis nih.govresearchgate.netspandidos-publications.com | |

| MMP2 & MMP9 | Downregulation, inhibiting cell invasion spandidos-publications.com |

Development of this compound-Derived Research Probes

To further elucidate the complex mechanisms of this compound and explore its therapeutic potential, the development of specialized molecular probes derived from its structure is a critical research direction. These tools would enable more precise investigations into its interactions with biological targets.

A major limitation of this compound is its non-selective and potent action on various voltage-gated sodium channel isoforms, which contributes to its narrow therapeutic index. The design and synthesis of selective channel modulators based on the this compound scaffold is a key goal of medicinal chemistry. The structure-activity relationship of aconitine (B1665448) indicates that the acetyl group at C8 and the benzoyl ester group at C14 are critical for its high toxicity. mdpi.com

Conceptual design strategies would involve modifying these and other positions on the complex diterpenoid skeleton to achieve selectivity for specific sodium channel subtypes (e.g., those predominantly expressed in sensory neurons over cardiac tissue for analgesic applications). By systematically altering these functional groups, it may be possible to synthesize analogs that retain the desired channel-modulating activity but with reduced cardiotoxicity. This approach aims to create research probes that can selectively activate or inhibit specific channel isoforms, allowing for a clearer understanding of their individual physiological roles and their involvement in various disease states.

Visualizing the interaction between a ligand and its receptor in a biological system provides invaluable information. The development of fluorescent or otherwise labeled this compound analogs represents a powerful tool for receptor binding studies. revvity.comnih.gov Such probes would be designed by attaching a fluorescent molecule (a fluorophore) to the this compound structure at a position that does not interfere with its binding to the sodium channel's neurotoxin-binding site 2. mdpi.commdpi.com

The synthesis of such analogs would enable a range of advanced experimental techniques. nih.govresearchgate.netmdpi.com For instance, fluorescent microscopy could be used to visualize the localization of this compound binding sites on the surface of cells in real-time. Techniques like Fluorescence Resonance Energy Transfer (FRET) could be employed to study the kinetics of binding and dissociation, providing detailed insights into the drug-receptor interaction. revvity.com These labeled probes would be instrumental in screening for new drugs that compete with this compound for the same binding site and in characterizing the conformational changes that occur in the sodium channel upon ligand binding.

Advanced Research Methodologies and In Silico Approaches

The exploration of this compound's therapeutic potential is increasingly reliant on sophisticated research methodologies that provide deeper insights into its molecular interactions and systemic effects. In silico approaches, in particular, have emerged as powerful tools to dissect the complex mechanisms underlying this compound's biological activities.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable for elucidating the interactions between this compound and its primary molecular targets, most notably voltage-gated sodium channels (Nav). mdpi.comnih.govwikipedia.org These computational techniques allow for a detailed examination of the binding process at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

In silico studies have been employed to model the binding of Aconitine to the neurotoxin binding site 2 on the alpha subunit of the Nav channel. wikipedia.org These models help to understand how this compound induces a conformational change in the channel, leading to a persistent open state and prolonged sodium ion influx. wikipedia.org Molecular docking simulations, a key component of computational chemistry, predict the preferred binding orientation of this compound within the receptor's binding pocket. These simulations have revealed that hydrophobic interactions, in addition to hydrogen bonding and van der Waals forces, play a crucial role in the formation of the ligand-receptor complex. frontiersin.org

Molecular dynamics simulations further enhance this understanding by providing a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov These simulations can reveal the stability of the binding and the subtle conformational changes in both the ligand and the receptor upon interaction. For instance, MD simulations have been used to demonstrate the binding stability of Aconitine alkaloids to their receptors. nih.gov A combined in silico approach, integrating protein-protein interaction (PPI) networks with molecular docking and MD simulations, has been used to identify potential protein targets involved in Aconitine-induced cardiotoxicity. nih.gov This method identified Calcium-Calmodulin-Dependent Protein Kinase II gamma (CAMK2G) as a potential target. nih.gov

The following table summarizes key findings from computational studies on this compound-receptor interactions:

| Computational Technique | Key Finding | Implication |

| Molecular Docking | Predicts the binding orientation of this compound at neurotoxin binding site 2 of Nav channels. wikipedia.org | Elucidates the initial binding event and key interacting residues. |

| Molecular Dynamics (MD) Simulations | Demonstrates the stability of the this compound-receptor complex over time. nih.gov | Provides insights into the dynamic nature of the interaction and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Identifies structural features of Aconitine alkaloids related to their toxicity. | Aids in the design of derivatives with potentially reduced toxicity. |

| Protein-Protein Interaction (PPI) Network Analysis | Identified CAMK2G as a potential target for Aconitine-induced cardiotoxicity. nih.gov | Expands the understanding of this compound's molecular targets beyond Nav channels. |

Omics Technologies (Proteomics, Metabolomics) in Response to this compound Exposure

Omics technologies, such as proteomics and metabolomics, offer a high-throughput approach to comprehensively analyze the molecular changes in biological systems in response to this compound exposure. nih.govmdpi.comnih.gov These technologies provide a global view of the alterations in protein and metabolite levels, offering valuable insights into the compound's mechanisms of action and potential biomarkers of its effects. researchgate.netnih.gov

Proteomics is the large-scale study of proteins, their structures, and functions. mdpi.com In the context of this compound research, proteomics can identify proteins that are differentially expressed or post-translationally modified following exposure. This information can help to uncover the signaling pathways and cellular processes affected by the compound. For example, proteomic analysis of tissues exposed to Aconitum alkaloids can reveal changes in proteins involved in energy metabolism, oxidative stress, and cellular apoptosis. nih.gov

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. researchgate.netnih.govfigshare.comresearchgate.net Metabolomic studies have been instrumental in investigating the metabolic perturbations caused by Aconitum alkaloids. nih.govnih.gov By analyzing biofluids such as urine and plasma, researchers can identify specific metabolic pathways that are altered. nih.gov For instance, studies in animal models have shown that exposure to Aconitine and its analogues leads to changes in metabolites related to amino acid metabolism, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. nih.gov These findings suggest that this compound exposure can lead to significant disturbances in energy metabolism and renal function. nih.govnih.gov

The integration of proteomics and metabolomics data provides a more holistic understanding of the biological response to this compound. The table below presents a summary of key findings from omics studies on Aconitum alkaloids.

| Omics Technology | Biological Sample | Key Findings |

| Proteomics | Zebrafish | Exposure to Mesaconitine resulted in 135 differentially expressed proteins, with 63 upregulated and 72 downregulated. nih.gov |

| Metabolomics | Rat Urine | Increased levels of glucose, acetate (B1210297), succinate (B1194679), and alanine; decreased levels of creatinine and citrate. nih.gov |

| Metabolomics | Rat Plasma | Higher levels of lactate and lipids; lower levels of glucose and creatine. nih.gov |

| Integrated Proteomics and Metabolomics | Zebrafish | Significant changes in glycerophospholipid metabolism, alanine, aspartate, and glutamate metabolism, and arginine biosynthesis. nih.gov |

Interdisciplinary Research Directions

To fully unravel the complexities of this compound's biological effects, interdisciplinary research approaches are essential. By combining methodologies from different scientific fields, a more comprehensive and network-level understanding of the compound's actions can be achieved.

Integration of Chemical Biology with Electrophysiology and Cell Biology

The integration of chemical biology with electrophysiology and cell biology provides a powerful framework for studying the effects of this compound on its primary target, the voltage-gated sodium channels, at both the molecular and cellular levels. nih.govnih.gov

Chemical biology approaches can be used to design and synthesize this compound derivatives and probes. These tools can then be used in electrophysiological and cell-based assays to investigate structure-activity relationships and to visualize the compound's interactions within the cell.

Electrophysiology , particularly the voltage-clamp technique, is crucial for characterizing the functional consequences of this compound's interaction with sodium channels. nih.gov Studies using this technique have demonstrated that Aconitine modifies the gating properties of these channels, causing them to open at more negative membrane potentials and to inactivate much more slowly than normal. nih.govnih.gov This leads to a persistent inward sodium current that underlies the compound's excitatory effects. Electrophysiological recordings in neuroblastoma cells have shown that Aconitine can induce a shift in the voltage dependence of channel activation by about 20 mV towards more negative potentials. nih.gov

Cell biology techniques, such as fluorescence microscopy and genetically encoded sensors, can be used to visualize the downstream cellular consequences of this compound-induced sodium channel modulation. This includes changes in intracellular sodium and calcium concentrations, membrane potential dynamics, and cellular excitability. By studying these effects in different cell types, such as neurons and cardiomyocytes, researchers can gain a better understanding of the tissue-specific actions of this compound.

| Discipline | Methodology | Contribution to this compound Research |

| Chemical Biology | Synthesis of this compound derivatives and probes | Elucidation of structure-activity relationships. |

| Electrophysiology | Voltage-clamp recordings | Characterization of the effects on sodium channel gating and kinetics. nih.govnih.gov |

| Cell Biology | Fluorescence imaging, genetically encoded sensors | Visualization of downstream cellular events like changes in ion concentrations and membrane potential. |

Systems Pharmacology Approaches for Network-Level Understanding of this compound Effects

Systems pharmacology aims to understand the effects of drugs on the whole system, integrating data from multiple biological levels to construct comprehensive network models. This approach is particularly well-suited for studying complex natural products like this compound, which may interact with multiple targets and trigger a cascade of downstream effects. cjnmcpu.com

A systems pharmacology approach to this compound research would involve integrating data from various sources, including:

Pharmacological and toxicological data: Information on the compound's effects on different physiological systems. cjnmcpu.comnih.govnih.gov

Omics data: Proteomics and metabolomics data to identify this compound-induced changes in proteins and metabolites. nih.govmdpi.com

Ligand-receptor interaction data: Information from computational and experimental studies on this compound's molecular targets. mdpi.comnih.gov

By integrating these diverse datasets, it is possible to construct network models that represent the complex web of interactions initiated by this compound. These models can help to:

Identify key nodes and pathways that are critical for this compound's therapeutic and toxic effects.

Predict potential off-target effects and drug-drug interactions.

Generate new hypotheses about the compound's mechanisms of action that can be tested experimentally.

This network-level understanding is crucial for moving beyond a single-target view of this compound's action and for developing strategies to harness its therapeutic potential while minimizing its toxicity.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Aconitinum from Aconitum species, and how can researchers ensure reproducibility?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). To ensure reproducibility, document solvent ratios, temperature, and pressure conditions rigorously. Validate purity via NMR and mass spectrometry, adhering to protocols for compound characterization outlined in experimental guidelines . Include raw spectral data in supplementary materials to enable independent verification.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices like plant extracts or biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. Optimize methods using spiked calibration curves and internal standards (e.g., deuterated analogs). Validate limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines, and report inter-day/intra-day precision to address variability .